N-benzyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
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Overview
Description
N-benzyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various biochemical and pharmacological studies.
Preparation Methods
The synthesis of N-benzyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the pyrimidine and piperidine moieties. The final step involves the benzylation of the compound. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
N-benzyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By binding to these targets, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the modulation of cell proliferation, survival, and apoptosis .
Comparison with Similar Compounds
N-benzyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide can be compared to other similar compounds, such as:
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their selective inhibition of protein kinase B (Akt).
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target protein kinases but have different structural features and biological activities.
The uniqueness of this compound lies in its specific molecular structure, which allows for distinct interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
N-benzyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H23N5O. Its structure includes an imidazole ring, a pyrimidine moiety, and a piperidine group, which contribute to its biological properties.
Research indicates that this compound may act through various mechanisms, including:
- Inhibition of Kinases : It has been shown to selectively inhibit certain kinases involved in cellular signaling pathways, which can affect cell proliferation and survival.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems related to mood and cognition.
Anticancer Effects
This compound has demonstrated notable anticancer activity in various studies. For instance:
Cell Line | IC50 (μM) | Reference |
---|---|---|
HeLa (cervical cancer) | 0.126 | |
SMMC-7721 (liver cancer) | 0.071 | |
K562 (leukemia) | 0.164 |
These results indicate that the compound exhibits potent activity against multiple cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies have indicated that it may help mitigate the effects of neurodegenerative diseases such as Alzheimer's by modulating cholinergic signaling pathways:
- Mechanism : The compound acts as an antagonist at muscarinic receptors, which are implicated in cognitive function.
Anti-inflammatory Activity
In addition to its anticancer and neuroprotective effects, this compound has shown anti-inflammatory properties:
This suggests that the compound could be beneficial in treating inflammatory conditions.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Cancer Cell Lines : A study evaluating the cytotoxic effects on various cancer cell lines showed promising results, with significant apoptosis observed in treated cells.
- Neuroprotection in Animal Models : Animal studies have demonstrated that administration of this compound can improve cognitive function and reduce neurodegeneration markers in models of Alzheimer's disease.
Properties
IUPAC Name |
N-benzyl-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c27-20(21-12-16-7-3-1-4-8-16)17-13-26(15-24-17)19-11-18(22-14-23-19)25-9-5-2-6-10-25/h1,3-4,7-8,11,13-15H,2,5-6,9-10,12H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSVLBNAIHMWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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